N1-((1-benzylpiperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide
Description
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-N'-pyridin-3-yloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c25-19(20(26)23-18-7-4-10-21-14-18)22-13-16-8-11-24(12-9-16)15-17-5-2-1-3-6-17/h1-7,10,14,16H,8-9,11-13,15H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLVNSDVUGLHCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CN=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-benzylpiperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. The piperidine derivative can be synthesized through the reduction of pyridine, while the pyridine derivative can be prepared through various methods such as the Hantzsch pyridine synthesis.
The key step involves the formation of the oxalamide linkage, which can be achieved by reacting the piperidine and pyridine intermediates with oxalyl chloride under controlled conditions. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis. Additionally, the use of catalysts and other process aids can help to increase the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
N1-((1-benzylpiperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction can lead to the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce secondary amines. Substitution reactions can lead to a variety of derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding.
Medicine: It has potential as a lead compound in the development of new drugs, particularly for neurological and psychiatric disorders.
Industry: The compound can be used in the development of new materials with specific properties, such as improved solubility or stability.
Mechanism of Action
The mechanism of action of N1-((1-benzylpiperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyridine moieties can bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Derivatives
The following analysis compares the target compound with structurally and functionally related oxalamides, focusing on synthesis, physicochemical properties, and biological activity.
Structural and Functional Analogues
Key Findings
Antiviral Activity : Compound 14 (from ) shares a thiazole-pyrrolidine core with the target compound’s piperidine group. Its antiviral activity against HIV entry (IC₅₀ ~0.5 μM) suggests that the piperidine-benzyl motif in the target may similarly enhance interactions with viral envelope proteins .
Enzyme Inhibition : Compound 39 () and 28 () demonstrate that pyridin-3-yl and methoxyphenethyl groups synergize with oxalamide bridges to inhibit stearoyl-CoA desaturase (SCD) via cytochrome P450 activation. The target compound’s pyridin-3-yl group may confer analogous binding specificity .
Metabolic Stability : The absence of amide hydrolysis in S336 () and dimerization in 39 () highlights the influence of substituents on stability. The target’s benzylpiperidine group may reduce metabolic degradation compared to smaller analogs like 14 .
Synthetic Challenges : Stereochemical complexity in compounds like 14 and 15 () leads to lower yields (39–53%) for stereoisomeric mixtures. The target compound’s synthesis may require similar optimization to isolate active stereoisomers .
Biological Activity
N1-((1-benzylpiperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This article explores the biological activity of this compound, focusing on its mechanism of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 352.4 g/mol
- CAS Number : 1251613-44-1
The compound features a benzylpiperidine moiety linked to a pyridine and an oxalamide group, which may influence its interaction with biological targets.
This compound primarily targets the Acetylcholinesterase (AChE) enzyme. The inhibition of AChE leads to increased levels of acetylcholine, enhancing cholinergic signaling in the nervous system. This mechanism is critical for various physiological functions including:
- Muscle Movement
- Breathing Regulation
- Heart Rate Control
- Cognitive Functions such as learning and memory
The compound's ability to modulate AChE activity positions it as a candidate for therapeutic applications in neurodegenerative diseases like Alzheimer's disease.
Biochemical Pathways
The interaction with AChE affects the cholinergic pathway, which is vital for neurotransmission. By inhibiting AChE, the compound can potentially enhance synaptic transmission and improve cognitive functions. This is particularly relevant in conditions characterized by cholinergic deficits.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant inhibition of AChE activity. For instance:
| Study | Findings |
|---|---|
| Study 1 | The compound showed a dose-dependent inhibition of AChE with an IC value indicating potent activity against the enzyme. |
| Study 2 | Neuroprotective effects were observed in neuroblastoma cell lines treated with the compound, suggesting potential therapeutic applications in neurodegeneration. |
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Mechanism | AChE Inhibition |
|---|---|---|
| N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide | AChE Inhibitor | Moderate |
| N1-(benzylpiperidin)-N2-isobutyloxalamide | AChE Inhibitor | High |
This table illustrates how variations in structure can influence biological activity, with this compound demonstrating superior inhibitory effects on AChE compared to some analogs.
Q & A
Q. What are standard synthetic routes for N1-((1-benzylpiperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide?
- Methodological Answer : The compound is typically synthesized via amide coupling reactions. For example:
React 1-benzylpiperidin-4-ylmethanamine with oxalyl chloride to form the oxalamide intermediate.
Couple the intermediate with 3-aminopyridine under basic conditions (e.g., using DIPEA in DMF) .
Purification involves column chromatography (silica gel, eluting with EtOAc/hexane) and recrystallization from ethanol. Confirm identity via -NMR (e.g., δ 8.3–8.5 ppm for pyridinyl protons) and mass spectrometry (expected [M+H]+ ~407.2) .
Q. What safety protocols are critical during handling?
- Methodological Answer :
- Storage : Keep in airtight containers at –20°C, protected from light and moisture .
- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation; work in a fume hood .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- First Aid : For skin contact, wash with soap/water for 15 minutes; seek medical attention if irritation persists .
Q. How is the compound characterized for identity and purity?
- Methodological Answer :
- Analytical Techniques :
- HPLC : Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95%) .
- NMR : Confirm structural integrity via - and -NMR. Key signals include benzyl protons (δ 7.2–7.4 ppm) and piperidinyl methylene (δ 2.6–3.1 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]+) and fragmentation patterns .
Advanced Research Questions
Q. How can low yields in the amide coupling step be optimized?
- Methodological Answer :
- Reagent Selection : Replace DCC with EDC/HOBt to reduce racemization and improve coupling efficiency .
- Solvent Optimization : Use THF or DCM instead of DMF to minimize side reactions .
- Temperature Control : Perform reactions at 0–4°C to stabilize reactive intermediates .
- Monitoring : Track reaction progress via TLC (Rf ~0.5 in EtOAc/hexane 1:1) and adjust stoichiometry if unreacted starting material persists .
Q. How to identify and quantify degradation products or impurities?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40°C), light (UV, 48h), and acidic/alkaline conditions (0.1M HCl/NaOH, 24h) .
- LC-MS/MS : Use a Q-TOF instrument to detect impurities (e.g., hydrolyzed oxalamide or oxidized pyridinyl derivatives) .
- Quantitative NMR (qNMR) : Compare integration of impurity peaks (e.g., δ 1.8–2.0 ppm for dealkylated byproducts) against a certified internal standard (e.g., maleic acid) .
Q. How to design analogs for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Scaffold Modifications :
Replace the benzyl group with substituted aryl/heteroaryl rings (e.g., fluorobenzyl) to assess steric/electronic effects .
Substitute the pyridin-3-yl moiety with pyridin-2-yl or pyrimidinyl groups to probe binding affinity .
- Biological Assays :
- Test analogs in receptor-binding assays (e.g., histamine H1/H4 receptors) using -ligand displacement .
- Evaluate cellular activity (e.g., IC50 in cancer cell lines) via MTT assays, correlating structural changes with potency .
Contradiction Resolution & Data Analysis
Q. How to resolve discrepancies in reported biological activity data?
- Methodological Answer :
- Assay Standardization : Use reference compounds (e.g., imatinib for kinase inhibition) to calibrate experimental conditions .
- Meta-Analysis : Compare data across studies (e.g., PubChem BioAssay entries) to identify outliers caused by variable cell lines or assay protocols .
- Molecular Modeling : Perform docking studies (e.g., AutoDock Vina) to validate whether structural variations alter binding poses in target proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
